molecular formula C12H18O2 B11938775 Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate CAS No. 28860-75-5

Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate

Cat. No.: B11938775
CAS No.: 28860-75-5
M. Wt: 194.27 g/mol
InChI Key: KLGKNWAEEGYELT-ALCCZGGFSA-N
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Description

Ethyl bicyclo[610]non-2-ene-9-carboxylate is an organic compound with the molecular formula C12H18O2 It is a member of the bicyclo[610]nonane family, characterized by a bicyclic structure with a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl bicyclo[6.1.0]non-2-ene-9-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of ethyl bicyclo[6.1.0]non-2-ene-9-carboxylate may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: Ethyl bicyclo[6.1.0]non-2-ene-9-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl bicyclo[6.1.0]non-2-ene-9-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl bicyclo[6.1.0]non-2-ene-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and ester functional group allow it to participate in various biochemical reactions, potentially modulating the activity of target proteins and influencing cellular pathways.

Comparison with Similar Compounds

    Ethyl bicyclo[6.1.0]nonane-9-carboxylate: Similar structure but lacks the double bond present in ethyl bicyclo[6.1.0]non-2-ene-9-carboxylate.

    Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester: Another related compound with a different position of the double bond.

Uniqueness: Ethyl bicyclo[61

Properties

CAS No.

28860-75-5

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate

InChI

InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h5,7,9-11H,2-4,6,8H2,1H3/b7-5-

InChI Key

KLGKNWAEEGYELT-ALCCZGGFSA-N

Isomeric SMILES

CCOC(=O)C1C2C1/C=C\CCCC2

Canonical SMILES

CCOC(=O)C1C2C1C=CCCCC2

Origin of Product

United States

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